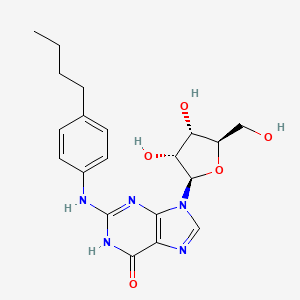

N-(4-Butylphenyl)guanosine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

87781-99-5 |

|---|---|

Fórmula molecular |

C20H25N5O5 |

Peso molecular |

415.4 g/mol |

Nombre IUPAC |

2-(4-butylanilino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H25N5O5/c1-2-3-4-11-5-7-12(8-6-11)22-20-23-17-14(18(29)24-20)21-10-25(17)19-16(28)15(27)13(9-26)30-19/h5-8,10,13,15-16,19,26-28H,2-4,9H2,1H3,(H2,22,23,24,29)/t13-,15-,16-,19-/m1/s1 |

Clave InChI |

JAXMZNNMUDQIPH-NVQRDWNXSA-N |

SMILES isomérico |

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

SMILES canónico |

CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for N 4 Butylphenyl Guanosine and Its Nucleotide Derivatives

Chemical Synthesis Strategies

The de novo chemical synthesis of N-(4-Butylphenyl)guanosine and its derivatives is a multi-step process that demands precise control over reactivity and stereochemistry. The primary challenges involve the selective modification of the guanine (B1146940) base and the regioselective formation of the N-glycosidic bond.

The foundational synthesis of the N-(4-Butylphenyl)guanosine nucleoside typically involves two main stages: modification of the purine (B94841) base followed by glycosylation.

The synthesis begins with the preparation of the modified nucleobase, N²-(4-butylphenyl)guanine. This is often achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between a protected 2-halopurine derivative (like 2-chloro- or 2-bromoguanine) and 4-butylaniline.

The subsequent and most critical step is the glycosylation, where the ribose sugar moiety is attached to the N²-(4-butylphenyl)guanine base. The most common and effective method is the Vorbrüggen glycosylation. In this procedure, the modified guanine base is first silylated (e.g., using N,O-bis(trimethylsilyl)acetamide, BSA) to enhance its solubility in organic solvents and activate the nitrogen atoms for glycosylation. This silylated base is then reacted with a protected sugar, typically 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The reaction is promoted by a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

A significant challenge in purine glycosylation is controlling the regioselectivity. The reaction can produce two primary regioisomers: the desired N9-substituted product, which is analogous to natural nucleosides, and the undesired N7-substituted isomer. The ratio of these isomers is influenced by reaction conditions, including the solvent and catalyst used. Following the reaction, the N9 and N7 isomers must be separated, typically using silica (B1680970) gel column chromatography, which can be challenging due to their similar polarities. The protecting groups (e.g., benzoyl groups on the sugar and any protecting groups on the guanine base) are subsequently removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final N-(4-Butylphenyl)guanosine nucleoside.

Table 1: Comparison of N9 and N7 Regioisomers in N-(4-Butylphenyl)guanosine Synthesis

| Feature | N9-Glycosyl Isomer (Desired) | N7-Glycosyl Isomer (Byproduct) |

| Biological Relevance | Structurally analogous to natural nucleosides; substrate for polymerases and kinases. | Generally considered a non-natural linkage; typically inactive or inhibitory. |

| Formation Conditions | Favored under thermodynamic control and with specific catalyst/solvent systems. | Often formed as a significant byproduct under kinetic control. |

| Key ¹H NMR Signal | Anomeric proton (H-1') appears at a characteristic chemical shift (e.g., ~5.9 ppm). | Anomeric proton (H-1') is typically shifted downfield relative to the N9 isomer. |

| Separation | Isolated via careful column chromatography. | Separated and discarded or used for structural confirmation studies. |

To study the effects of the N-(4-butylphenyl) modification within a DNA or RNA context, the modified nucleoside must be incorporated into an oligonucleotide sequence. This is achieved using solid-phase synthesis, with H-phosphonate chemistry being one of the established methods.

First, the N-(4-Butylphenyl)guanosine nucleoside is converted into a suitable building block for the synthesizer. This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and converting the 3'-hydroxyl group into a 3'-H-phosphonate monoester.

The H-phosphonate monomer is then used in a standard automated solid-phase synthesis cycle. The key coupling step involves the activation of the H-phosphonate monomer with an activating agent, such as pivaloyl chloride or adamantoyl chloride, followed by its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support. This forms a dinucleoside H-phosphonate linkage. Unlike the more common phosphoramidite (B1245037) chemistry, the oxidation of the phosphorus center to the stable phosphate (B84403) triester is typically performed in a single step at the end of the entire synthesis, using an oxidizing agent like iodine in an aqueous pyridine (B92270) solution.

Table 2: Key Steps in a Single Coupling Cycle using H-phosphonate Chemistry

| Step | Procedure | Purpose |

| 1. De-blocking | Treatment with an acid (e.g., trichloroacetic acid) | Removes the 5'-DMT protecting group from the support-bound chain, revealing a free 5'-hydroxyl. |

| 2. Coupling | Addition of the N-(4-Butylphenyl)guanosine-3'-H-phosphonate monomer and an activator (e.g., pivaloyl chloride). | Forms a new H-phosphonate linkage between the monomer and the growing chain. |

| 3. Capping (Optional) | Treatment with acetic anhydride (B1165640) and N-methylimidazole. | Blocks any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |

| 4. Repeat Cycle | Steps 1-3 are repeated for each subsequent nucleotide in the sequence. | Elongates the oligonucleotide chain to the desired length. |

| 5. Final Oxidation | Treatment with I₂ in aqueous pyridine/THF at the end of the synthesis. | Concurrently oxidizes all H-phosphonate linkages to stable phosphate diester linkages. |

The synthesis of the biologically active 5'-triphosphate derivative, N-(4-Butylphenyl)guanosine-5'-triphosphate (N²-(4-butylphenyl)-GTP), is crucial for its use in enzymatic assays, such as polymerase reactions. A highly efficient and widely used method for this conversion is the one-pot Ludwig-Eckstein procedure.

This method begins with the unprotected N-(4-Butylphenyl)guanosine nucleoside. The nucleoside is dissolved in a phosphate-based solvent like trimethyl phosphate and reacted with phosphoryl chloride (POCl₃) at low temperature (e.g., 0 °C). This reaction forms the nucleoside 5'-monophosphate in situ. Without isolation, a solution of tributylammonium (B8510715) pyrophosphate is added directly to the reaction mixture. The pyrophosphate acts as a nucleophile, attacking the activated monophosphate to form the triphosphate. The reaction is then quenched with a buffer solution (e.g., triethylammonium (B8662869) bicarbonate).

Purification of the resulting N²-(4-butylphenyl)-GTP is critical and is typically achieved by anion-exchange chromatography, often using a DEAE-Sephadex or similar resin, with a salt gradient (e.g., triethylammonium bicarbonate) to elute the mono-, di-, and triphosphate species based on their increasing negative charge.

Table 3: Summary of the Ludwig-Eckstein Synthesis for N²-(4-butylphenyl)-GTP

| Reaction Stage | Starting Material(s) | Key Reagent(s) | Intermediate / Product |

| Stage 1: Monophosphorylation | N-(4-Butylphenyl)guanosine | Phosphoryl chloride (POCl₃) in trimethyl phosphate | N-(4-Butylphenyl)guanosine-5'-monophosphate (activated in situ) |

| Stage 2: Pyrophosphorylation | In situ monophosphate | Tributylammonium pyrophosphate | N-(4-Butylphenyl)guanosine-5'-triphosphate (crude mixture) |

| Stage 3: Purification | Crude reaction mixture | Anion-exchange chromatography (e.g., DEAE-Sephadex) | Purified N-(4-Butylphenyl)guanosine-5'-triphosphate |

Enzymatic Synthesis and Biocatalytic Approaches

Enzymatic approaches offer an attractive alternative to chemical synthesis, often providing superior selectivity and milder reaction conditions. For the synthesis of N-(4-Butylphenyl)guanosine, the primary biocatalytic strategy is transglycosylation, mediated by nucleoside phosphorylase (NP) enzymes.

In a typical enzymatic synthesis, a suitable purine nucleoside phosphorylase (PNP) is used to catalyze the transfer of the ribose moiety from a readily available donor nucleoside (e.g., guanosine (B1672433) or inosine) to the modified base, N²-(4-butylphenyl)guanine. The reaction is an equilibrium process where the enzyme cleaves the glycosidic bond of the donor nucleoside and reversibly attaches the resulting ribose-1-phosphate (B8699412) to the acceptor base.

The key advantage of this method is its exceptional regioselectivity, almost exclusively yielding the desired N9 isomer, thereby circumventing the difficult chromatographic separation of N9/N7 isomers encountered in chemical synthesis. Furthermore, the reaction proceeds under mild, aqueous conditions (neutral pH, room temperature), which avoids the need for harsh reagents and protecting group manipulations. The main considerations for this approach are the substrate specificity of the chosen enzyme—it must be able to accept the bulky N²-(4-butylphenyl)guanine as a substrate—and the need to drive the reaction equilibrium toward product formation, which can be achieved by using a high concentration of the acceptor base or by removing the byproduct (e.g., guanine) from the reaction.

Table 4: Comparison of Chemical vs. Enzymatic Synthesis of N-(4-Butylphenyl)guanosine

| Parameter | Chemical Synthesis (Vorbrüggen) | Enzymatic Synthesis (Transglycosylation) |

| Regioselectivity | Produces a mixture of N9 and N7 isomers, requiring separation. | Highly selective, yielding almost exclusively the N9 isomer. |

| Stereoselectivity | Dependent on the stereochemistry of the starting sugar (typically β-anomer). | Inherently stereospecific, producing the natural β-anomer. |

| Reaction Conditions | Anhydrous organic solvents, Lewis acid catalysts, often low temperatures. | Aqueous buffer, neutral pH, ambient temperature. |

| Protecting Groups | Required for sugar hydroxyls and base functionalities, adding steps. | Not required, leading to a more atom-economical process. |

| Purification | Multi-step chromatography to separate isomers and byproducts. | Simpler purification, primarily to separate product from starting materials. |

| Scalability | Well-established for large-scale production but can be complex. | Can be limited by enzyme cost, stability, and substrate inhibition. |

Challenges and Innovations in Analog Synthesis

The synthesis of N-(4-butylphenyl)guanosine and its derivatives, while achievable, presents several persistent challenges that drive ongoing innovation in the field.

Key Challenges:

Regiocontrol: As detailed, preventing the formation of the N7 isomer during chemical glycosylation remains a primary hurdle. Achieving high N9 selectivity often requires extensive optimization of catalysts, solvents, and temperature.

Solubility: The amphipathic nature of the molecule, with its hydrophobic 4-butylphenyl group and hydrophilic guanosine core, can lead to poor solubility in both standard organic and aqueous solvents. This complicates reaction setups, workups, and chromatographic purification.

Innovations:

Advanced Biocatalysis: The use of engineered nucleoside phosphorylases with broader substrate scopes represents a major innovation. Directed evolution and protein engineering are being used to create enzymes that can more efficiently accept bulky modified bases like N²-(4-butylphenyl)guanine, improving reaction rates and yields.

Improved Catalytic Systems: Research into novel Lewis acids and glycosylation promoters continues to yield more selective and efficient catalysts for the Vorbrüggen reaction. Similarly, advances in palladium-catalysis, including new ligands for Buchwald-Hartwig amination, can improve the initial synthesis of the modified N²-(4-butylphenyl)guanine base. These innovations aim to reduce reaction times, lower catalyst loadings, and increase the robustness of the synthetic routes.

Elucidation of Molecular Mechanisms and Biological Targets of N 4 Butylphenyl Guanosine Analogs

Interactions with DNA Polymerases

BuPdGTP has been extensively studied as an inhibitor of various DNA polymerases, demonstrating remarkable selectivity and offering insights into the structural and functional differences between these enzymes.

Selective Inhibition of Mammalian DNA Polymerase Alpha

Research has firmly established BuPdGTP as a highly potent and selective inhibitor of mammalian DNA polymerase alpha (pol α), the primary enzyme responsible for initiating DNA replication in eukaryotic cells. nih.govoup.comnih.gov Studies on pol α from various mammalian sources, including calf thymus, human HeLa cells, and Chinese hamster ovary cells, have consistently shown its high sensitivity to this compound. nih.govoup.com The inhibition is exceptionally potent, with an apparent inhibitory constant (Ki) of less than 10 nanomolar. nih.govoup.com

This inhibitory action is highly specific to pol α, with no significant effect observed on other mammalian DNA polymerases, such as polymerase beta (pol β) and polymerase gamma (pol γ). nih.govoup.com The mechanism of inhibition involves the formation of a stable polymerase:inhibitor:primer-template complex, which effectively halts the process of DNA synthesis. oup.comnih.govoup.com Critically, primer extension experiments have demonstrated that mammalian pol α is incapable of utilizing BuPdGTP as a substrate to extend the DNA primer chain. oup.comnih.govoup.com This indicates that the compound acts as a chain terminator for this specific polymerase. The remarkable potency of BuPdGTP is attributed to the combined binding contributions of the 5' alpha and beta phosphoryl groups and the N2-base-linked butylphenyl substituent. nih.govoup.com

Table 1: Inhibition of Mammalian DNA Polymerases by BuPdGTP

| Polymerase | Activity | Mechanism | Reference |

|---|---|---|---|

| DNA Polymerase α | Potent Inhibition (Ki < 10 nM) | Forms stable enzyme-inhibitor-template complex; Not subject to polymerization. | nih.govoup.comoup.com |

| DNA Polymerase β | No Discernible Activity | --- | nih.govoup.com |

| DNA Polymerase γ | No Discernible Activity | --- | nih.govoup.com |

Differential Effects on Prokaryotic and Bacteriophage DNA Polymerases (e.g., E. coli DNA Polymerase I, B. subtilis DNA Polymerase III, T4 DNA Polymerase)

In stark contrast to its effect on mammalian pol α, N2-(p-n-butylphenyl)dGTP (BuPdGTP) exhibits varied and distinct interactions with prokaryotic and bacteriophage DNA polymerases. oup.comoup.com

Bacteriophage T4 DNA polymerase, while inhibited by BuPdGTP, shows a lower sensitivity compared to mammalian pol α. nih.govnih.gov A key mechanistic difference is that T4 DNA polymerase can utilize BuPdGTP as a substrate, incorporating it into the primer strand. oup.comnih.govoup.comnih.gov This incorporation event leads to a modified primer-template that is bound strongly by the enzyme, causing potent inhibition. nih.govnih.gov Consequently, the inhibitory mechanism for T4 DNA polymerase is multifaceted, operating as a reversible competitive inhibitor in the presence of the natural substrate (dGTP) and as a potent inhibitor via incorporation and strong binding in the absence of dGTP. nih.govnih.gov

Studies on E. coli DNA polymerase I (Klenow fragment) revealed that it was largely insensitive to inhibition by BuPdGTP. umassmed.edu However, it was able to incorporate the nucleotide analog with surprising efficiency. umassmed.edu The development of related N2-arylaminopurines has also been explored as a strategy to selectively target bacterial DNA polymerase III from organisms like Bacillus subtilis, suggesting that the N2 substituent of dGTP is a valuable site for modification to create polymerase-specific inhibitors. nih.govoup.comnih.govresearchgate.net

Table 2: Comparative Effects of BuPdGTP on Different DNA Polymerases

| Polymerase | Organism/Type | Effect of BuPdGTP | Reference |

|---|---|---|---|

| DNA Polymerase α | Mammalian | Potent, selective inhibition; Not incorporated. | nih.govoup.comoup.com |

| T4 DNA Polymerase | Bacteriophage | Inhibition (less sensitive than pol α); Incorporated as a substrate. | nih.govoup.comnih.gov |

| E. coli DNA Pol I | Prokaryotic | Essentially insensitive to inhibition; Incorporated as a substrate. | umassmed.edu |

| B. subtilis DNA Pol III | Prokaryotic | Target for related N2-substituted guanine (B1146940) analogs. | nih.govresearchgate.net |

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive with dGTP)

Kinetic analyses have been crucial in defining the precise mechanism of inhibition by N2-(p-n-butylphenyl)dGTP (BuPdGTP). For mammalian DNA polymerase α, the inhibition is clearly competitive with respect to deoxyguanosine triphosphate (dGTP). nih.govoup.comoup.com This means BuPdGTP directly competes with the natural dGTP substrate for binding to the active site of the enzyme. This competition is specific, as the inhibitory action of BuPdGTP is not counteracted by the other deoxynucleoside triphosphates (dATP, dCTP, or dTTP). oup.com The apparent Ki value for pol α is exceptionally low, measured at less than 10 nM, underscoring its high affinity for the enzyme. nih.gov

For bacteriophage T4 DNA polymerase, kinetic studies also demonstrate competitive inhibition with respect to dGTP, though with a higher Ki value of approximately 0.82 µM, indicating lower potency compared to its effect on pol α. nih.govnih.gov In the absence of the competing dGTP substrate, the apparent Ki for T4 polymerase drops significantly to 0.001 µM, which reflects the potent inhibition that occurs following the incorporation of BuPdGTP into the DNA strand. nih.govnih.gov

Table 3: Kinetic Constants for BuPdGTP Inhibition

| Enzyme | Mode of Inhibition | Competing Substrate | Apparent Ki (Competitive) | Reference |

|---|---|---|---|---|

| Mammalian DNA Pol α | Competitive | dGTP | < 10 nM | nih.govoup.com |

| Bacteriophage T4 DNA Pol | Competitive | dGTP | ~0.82 µM | nih.govnih.gov |

Modulation of Guanine Nucleotide-Binding Protein (G Protein) Pathways

Beyond DNA polymerases, ribonucleoside analogs of N-(4-Butylphenyl)guanosine have been shown to interact with guanine nucleotide-binding proteins (G proteins), which are critical components of cellular signal transduction.

Binding Competition with Guanine Nucleotides (e.g., GDP, GTP)

G proteins function as molecular switches, cycling between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). nih.govebi.ac.uk The ribonucleotide analog, N2-(p-n-butylphenyl)guanosine 5'-triphosphate (BuPGTP), has been found to be a strong competitor against the binding of natural guanine nucleotides like GDP and GTP to G proteins. bibliotekanauki.pl This competitive binding interferes with the normal activation/deactivation cycle of G proteins, thereby modulating their signaling pathways. bibliotekanauki.pl

Specific G Protein Subunit Interactions (e.g., ras p21, EF-Tu, Transducin)

The inhibitory effects of N-(4-Butylphenyl)guanosine analogs have been linked to specific G protein subunits. Research has demonstrated that BuPGTP competes for the nucleotide binding site on several important G proteins, including the ras p21 proteins and the prokaryotic elongation factor EF-Tu . bibliotekanauki.pl The ras p21 proteins are a family of small GTPases that play a central role in regulating cell growth and proliferation, and their oncogenic mutations are frequently found in human cancers. bibliotekanauki.plnih.gov EF-Tu is a well-characterized G protein in bacteria, essential for protein synthesis. bibliotekanauki.pl Furthermore, transducin , a G protein that links light reception to cellular responses in the retina, is another example of a G protein that shares a high degree of homology in the nucleotide-binding domain and represents a potential target for such analogs. bibliotekanauki.plnih.gov

Table 4: G Protein Interactions with N-(4-Butylphenyl)guanosine Analogs

| G Protein Subunit | Class/Function | Observed Interaction | Reference |

|---|---|---|---|

| ras p21 | Small GTPase; Signal Transduction | Competitive binding with GNP derivatives. | bibliotekanauki.pl |

| EF-Tu | Prokaryotic Elongation Factor | Competitive binding with GNP derivatives. | bibliotekanauki.pl |

| Transducin | Signal Transduction (Vision) | Belongs to the family of G proteins that bind guanine nucleotides. | bibliotekanauki.pl |

Other Enzymatic and Signaling Pathway Modulations

Telomerase Inhibition Studies

Research into the direct effects of N-(4-Butylphenyl)guanosine on telomerase activity is not extensively documented in publicly available literature. However, studies on structurally similar guanine analogues provide some insight into how modifications at the N2 position of guanine, such as the addition of a butylphenyl group, influence interactions with nucleotide-metabolizing enzymes, including telomerase.

A study investigating the inhibition of human telomerase by various nucleotide analogues examined 9-(β-D-arabinofuranosyl)-2-(p-n-butylphenyl)guanine 5′-triphosphate (BuParaGTP). acs.orgoup.com This compound, which incorporates a p-n-butylphenyl group analogous to that in N-(4-Butylphenyl)guanosine, was assessed for its ability to inhibit telomerase activity. The research found that BuParaGTP exhibited no inhibitory effect on telomerase. acs.orgoup.com This was in contrast to its parent compound, 9-(β-D-arabinofuranosyl)guanine 5′-triphosphate (araGTP), which is a known potent inhibitor of telomerase. oup.com This suggests that the presence of the hydrophobic p-n-butylphenyl substituent at the 2-position of the guanine base may hinder the molecule's ability to effectively bind to and inhibit the telomerase enzyme. oup.com

Further research on related compounds includes the study of N2-(p-n-butylphenyl)guanine (BuPG) and its 2'-deoxyguanosine (B1662781) derivative, N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPh-dGuo). These compounds were identified as strong inhibitors of mammalian DNA polymerase alpha. nih.gov However, their inhibitory effect on DNA replication within intact cultured cells was less potent than anticipated. nih.gov It is important to note that DNA polymerase alpha is a different enzyme from telomerase, which is a specialized reverse transcriptase. oup.com

The table below summarizes the findings on the enzymatic inhibition of N-(4-Butylphenyl)guanosine analogs.

| Compound Name | Target Enzyme | Observed Effect |

| 9-(β-D-arabinofuranosyl)-2-(p-n-butylphenyl)guanine 5′-triphosphate (BuParaGTP) | Human Telomerase | No Inhibition |

| N2-(p-n-butylphenyl)guanine (BuPG) | DNA Polymerase Alpha | Strong Inhibition |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPh-dGuo) | DNA Polymerase Alpha | Strong Inhibition |

| 9-(β-D-arabinofuranosyl)guanine 5′-triphosphate (araGTP) | Human Telomerase | Potent Inhibition |

Intracellular Signal Transduction Pathway Modulation (e.g., cGMP)

Currently, there is a lack of specific studies in the available scientific literature that directly investigate the modulation of intracellular signal transduction pathways, such as the cyclic guanosine monophosphate (cGMP) pathway, by N-(4-Butylphenyl)guanosine or its close analogs.

The cGMP signaling pathway is a crucial intracellular cascade that acts as a second messenger system in a multitude of physiological processes. wikipedia.orgcusabio.com The synthesis of cGMP from guanosine triphosphate (GTP) is catalyzed by the enzyme guanylate cyclase (GC). frontiersin.orgnih.gov This enzyme exists in two primary forms: a soluble form (sGC), which is typically activated by nitric oxide (NO), and a particulate, membrane-bound form (pGC), which is activated by peptide hormones like natriuretic peptides. core.ac.uk

Once synthesized, cGMP exerts its effects by interacting with downstream targets, which include cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs) that specifically hydrolyze cGMP. cusabio.comnih.gov The activation of PKG, a primary effector of cGMP, leads to the phosphorylation of various substrate proteins, which in turn mediates cellular responses such as smooth muscle relaxation and vasodilation. wikipedia.orgcusabio.com The cGMP signal is terminated by the action of PDEs, which degrade cGMP to 5'-GMP. frontiersin.org

While N-substituted guanine derivatives have been explored as modulators of various signaling pathways, specific data detailing the role of N-(4-Butylphenyl)guanosine in the cGMP pathway remains to be elucidated. Structure-activity relationship studies on other classes of molecules have shown that substitutions on the guanine core can lead to potent and selective inhibition of cGMP-hydrolyzing enzymes like PDE1 and PDE5. acs.org However, without direct experimental evidence, the effect of the N-(4-butylphenyl) substitution on cGMP signaling components is unknown.

Structure Activity Relationship Sar and Conformational Studies of N 4 Butylphenyl Guanosine Analogs

Influence of N2-Substitution on Biological Activity and Selectivity

The N2 position of the guanine (B1146940) base is a critical site for modification, profoundly influencing the biological activity and selectivity of nucleoside analogs. Substitutions at this exocyclic amino group can alter the molecule's electronic properties, steric profile, and hydrogen bonding capabilities, thereby modulating its interaction with target enzymes or receptors.

Research into N2-substituted guanine derivatives has shown that these modifications can lead to selective inhibitors of various enzymes. For instance, N2-substituted guanine derivatives have been identified as selective non-substrate inhibitors of Herpes Simplex Virus I (HSV-1) thymidine (B127349) kinase acs.org. The nature of the substituent at the N2 position is paramount. Aromatic substituents, in particular, have been shown to compensate for other structural changes, such as the absence of phosphate (B84403) groups in some analogs, while still effectively inhibiting processes like protein synthesis nih.gov.

Systematic development of cap analogs modified at the N2 position of guanosine (B1672433) has demonstrated that these compounds can exhibit favorable biological properties, including a high capacity to inhibit cap-dependent translation nih.gov. The introduction of modifications at the N2-amino group can also impact the stability of the resulting mRNA transcripts, with some N2-modified caps (B75204) showing decreased protection against decapping enzymes nih.gov.

Studies on N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G), which are naturally occurring modified nucleosides in tRNA, reveal that methylation at the N2 position alters the stacking and conformation of the nucleoside docksci.com. These methyl groups, located on the Watson-Crick face, prevent canonical base pairing and play a crucial role in stabilizing the tertiary structure of tRNA nih.gov. This highlights how even simple alkyl substitutions at the N2 position can have significant structural and functional consequences.

Table 1: Effect of N2-Substitution on Biological Properties of Guanosine Analogs

| N2-Substituent | Biological Effect | Reference |

|---|---|---|

| Methyl | Alters nucleoside stacking and conformation; stabilizes tRNA structure. docksci.comnih.gov | docksci.comnih.gov |

| Dimethyl | Prevents canonical base pairing in tRNA. nih.gov | nih.gov |

| Aromatic Groups | Can compensate for lack of phosphate groups to inhibit protein synthesis. nih.gov | nih.gov |

Role of Aryl and Alkyl Moieties in Ligand-Target Interactions

In N-(4-Butylphenyl)guanosine, the butylphenyl moiety attached to the N2 position plays a defining role in its interaction with biological targets. The combination of a flexible alkyl chain (butyl) and a rigid aromatic ring (phenyl) allows for a range of non-covalent interactions, including hydrophobic and van der Waals interactions, as well as π-stacking.

The butylphenyl group is instrumental in the potent inhibition of certain enzymes. For example, N2-(p-n-butylphenyl)-2'-deoxyguanosine 5'-triphosphate (BuPdGTP) is a powerful inhibitor of B family DNA polymerases, with high sensitivity observed for eukaryotic DNA polymerase α bohrium.com. The lipophilic nature of the N2-(4-n-butylphenyl) substituent contributes to its binding affinity. This is further exemplified by the ability of N2-(4-n-butylphenyl)-2',3',5'-O-triacetylguanosine to self-assemble into G-quartet structures in the presence of cations, a process driven by the properties of the modified nucleoside nih.gov.

The synthesis and characterization of N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPdG) and its triphosphate form have been pivotal in understanding their inhibitory mechanisms against enzymes like HeLa DNA polymerase alpha acs.orgnih.gov. The aryl group, when directly linked to a guanidino group, can influence how the molecule binds to nucleic acids, potentially preventing full intercalation between base pairs while still allowing for significant non-covalent interactions mdpi.com. The exocyclic N2 substituent of guanine already creates a shallower groove in GC sequences of DNA, and the addition of a bulky aryl group further modifies the potential for intermolecular interactions mdpi.com.

The length and nature of the alkyl portion of the substituent are also critical. In broader SAR studies of related compounds, modifications to aryl-alkyl side chains have been shown to dramatically alter biological activity. For instance, in a series of anti-malarial agents, a p-trifluoromethylphenylpropionylamino residue was found to be crucial for activity, whereas introducing an amino group into the alkyl portion decreased efficacy nih.gov.

Stereochemical and Tautomeric Considerations (e.g., Amino-Imino Tautomerism)

The biological function of nucleoside analogs is intrinsically linked to their three-dimensional structure (stereochemistry) and the potential for existing in different isomeric forms (tautomerism). Tautomerism in the guanine base is particularly important, as it can alter the hydrogen-bonding pattern required for canonical base pairing and enzymatic recognition nih.govnih.gov.

Guanine and its derivatives primarily exist in the amino tautomeric form, which is essential for forming Watson-Crick base pairs with cytosine nih.gov. However, they can also exist in a less stable imino tautomeric form. The presence of a bulky substituent at the N2 position, such as the 4-butylphenyl group, can influence this tautomeric equilibrium. Studies on N2-(4-n-Butylphenyl)-2'-deoxy-3',5'-cycloguanosine have specifically investigated its amino-imino tautomerization acs.org. The stability of a particular tautomer can be influenced by intermolecular hydrogen bonding with partner molecules in solution nih.gov.

For N,N'-substituted guanidines, the nature of the substituents has a pronounced effect on which tautomeric form is present in the solid state. The geometry (e.g., cis-trans) and the position of the double bond within the guanidine (B92328) core are dictated by the electronic properties (pKa) of the amine substituents mdpi.com. While guanine itself strongly prefers the canonical amino tautomer, its structural fragment, isocytosine, shows a greater propensity to exist in minor tautomeric forms, highlighting the subtle electronic factors that govern this equilibrium nih.gov.

Structure-Based Design Principles for Modified Nucleosides

The design of novel modified nucleosides like N-(4-Butylphenyl)guanosine is increasingly guided by structure-based principles, leveraging an understanding of the target's three-dimensional structure to create more potent and selective inhibitors. The fundamental concept involves modifying the nucleoside scaffold to optimize interactions with the target biomolecule while maintaining or improving its drug-like properties.

A key principle is altering hydrogen-bonding patterns. The Watson-Crick base pairing rules are defined by specific hydrogen bond donor and acceptor patterns frontiersin.org. Modifying the nucleobase, for instance at the N2-position of guanine, directly changes these patterns, which can be exploited to disrupt normal biological processes or to create novel, selective interactions with a target protein nih.gov.

Another strategy involves using modifications to confer specific conformational properties. For example, tricyclic analogs of guanosine have been used as conformationally locked standards (100% syn or 100% anti) to aid in the conformational analysis of other nucleosides nih.gov. By designing nucleosides that are pre-organized in the bioactive conformation, one can reduce the entropic penalty of binding, leading to higher affinity.

The rational design of a "third base pair" for expanding the genetic code provides an excellent example of structure-based design. This involves creating modified nucleosides like iso-cytosine and iso-guanine that have altered hydrogen-bonding patterns, allowing them to pair with each other but not with the natural bases frontiersin.org. However, challenges such as facile tautomerization of iso-guanine, which allows it to mispair with thymine, highlight the complexities that must be addressed in the design process frontiersin.org.

Furthermore, computational methods and structural biology techniques (like X-ray crystallography and NMR) are indispensable tools. They allow for the visualization of ligand-target interactions at the atomic level, guiding the design of modifications that can enhance binding affinity and selectivity. This approach has been used to design covalent inhibitors that bind specifically to RNA structures by positioning a reactive electrophile in proximity to a nucleophilic guanine residue acs.org.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-(4-Butylphenyl)guanosine | - |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine | BuPdG |

| N2-(p-n-butylphenyl)-2'-deoxyguanosine 5'-triphosphate | BuPdGTP |

| N2-(4-n-butylphenyl)-2',3',5'-O-triacetylguanosine | - |

| N2-(4-n-Butylphenyl)-2'-deoxy-3',5'-cycloguanosine | - |

| N2-methylguanosine | m2G |

| N2,N2-dimethylguanosine | m22G |

| Wyosine | - |

| Isocytosine | - |

Preclinical Pharmacological and Biological Investigations of N 4 Butylphenyl Guanosine Analogs

Impact on Cellular DNA Synthesis and Repair Processes

Inhibition of Replicative DNA Synthesis in Eukaryotic Cells

Preclinical investigations into N-(4-Butylphenyl)guanosine and its analogs, such as N2-(p-n-butylphenyl)-guanine (BuPh-Gua) and N2-(p-n-butylphenyl)-2'-deoxyguanosine (BuPh-dGuo), have revealed a nuanced impact on DNA synthesis. While these compounds are potent inhibitors of isolated mammalian DNA polymerase alpha, their effectiveness is significantly diminished when tested in intact cellular systems. nih.gov

In studies using permeable human fibroblasts, both BuPh-Gua and BuPh-dGuo exhibited only slight inhibition of DNA replication, even at high concentrations of 100 microM. nih.gov This suggests that the potent enzymatic inhibition observed in vitro does not directly translate to cellular activity.

Further research has focused on the triphosphate form, N2-(p-n-butylphenyl)-2'-deoxyguanosine-5'-triphosphate (BuPh-dGTP), which is more water-soluble. In permeable cell systems, BuPh-dGTP was found to inhibit DNA replication with an apparent inhibition constant (Ki) of approximately 3 microM. nih.gov Notably, this is several hundred times higher than the Ki of around 10 nM observed for the inhibition of isolated human DNA polymerase alpha. nih.gov This discrepancy suggests that cellular DNA synthesis is relatively insensitive to this class of inhibitors, and that DNA polymerase alpha may not be a reliable model for predicting the in-cell efficacy of such analogs. nih.gov

| Compound | System | Target | Inhibition Constant (Ki) |

|---|---|---|---|

| BuPh-dGTP | Isolated Enzyme | Human DNA Polymerase Alpha | ~10 nM |

| BuPh-dGTP | Permeable Human Fibroblasts | Replicative DNA Synthesis | ~3 µM |

Effects on Ultraviolet-Induced DNA Repair Synthesis

The influence of N-(4-Butylphenyl)guanosine analogs extends to DNA repair mechanisms, specifically ultraviolet (UV)-induced DNA repair synthesis. This process is believed to involve the same DNA polymerase as replication. nih.gov Similar to their effects on replicative synthesis, BuPh-Gua and BuPh-dGuo showed minimal inhibition of UV-induced DNA repair synthesis in permeable human fibroblasts. nih.gov

Studies with the more soluble triphosphate analog, BuPh-dGTP, provided more detailed insights. The apparent Ki for the inhibition of UV-induced repair synthesis in permeable cells was also found to be approximately 3 microM, mirroring the value observed for replicative DNA synthesis. nih.gov This consistency reinforces the idea that the cellular environment significantly mitigates the inhibitory potential of these compounds compared to their effects on isolated enzymes. The findings indicate that while the butylphenyl-guanine backbone is a potent inhibitor of a key DNA replication and repair enzyme in vitro, its efficacy within the complex cellular machinery is considerably lower.

Effects on Cell Proliferation and Growth Modulations

While direct studies on the antiproliferative effects of N-(4-Butylphenyl)guanosine are limited, research on related guanine-based purines provides a framework for understanding its potential impact on cell proliferation. Guanine (B1146940) and its derivatives have been shown to exert antiproliferative effects on various cancer cell lines, including human glioma and melanoma cells. frontiersin.org The mechanism for this is thought to involve the conversion of guanosine (B1672433) and guanine monophosphate (GMP) to guanine, which then acts as the effector molecule. frontiersin.org

At higher concentrations, excess guanine-based molecules can disrupt the metabolism of other nucleotides, leading to an inhibition of DNA synthesis and cell growth, which can ultimately result in apoptosis in certain cell types. researchgate.net This suggests that N-(4-Butylphenyl)guanosine, as a guanosine analog, could potentially modulate cell proliferation by influencing nucleotide pools and DNA synthesis. However, it is also important to note that guanosine itself can promote the proliferation of certain cell types, such as neural stem cells, highlighting the context-dependent nature of its effects.

Broader Cellular and Molecular Responses

Modulation of Cellular Nucleotide Metabolism (e.g., GTP pool depletion)

The introduction of exogenous guanosine analogs like N-(4-Butylphenyl)guanosine can potentially disrupt the delicate balance of cellular nucleotide pools. Guanine triphosphate (GTP) is a crucial molecule involved in a myriad of cellular processes, including RNA and DNA synthesis, G-protein signaling, and protein biosynthesis. nih.govwikipedia.org The levels of GTP are maintained through de novo synthesis and salvage pathways. nih.gov

Studies have shown that an excess of guanine can lead to an imbalance in nucleotide levels, increasing the intracellular concentration of guanylate nucleotides while decreasing adenylate nucleotides. nih.gov This disruption in the nucleotide balance can impair S-phase progression during the cell cycle. nih.gov Furthermore, cells deficient in guanine deaminase, an enzyme in the guanine degradation pathway, are particularly sensitive to the antiproliferative effects of excess guanine-based biomolecules. researchgate.net This is because these cells cannot efficiently clear the excess guanine, leading to a disturbance in the metabolism of adenine, cytosine, and thymine-based nucleotides, which in turn inhibits DNA synthesis. researchgate.net Therefore, it is plausible that N-(4-Butylphenyl)guanosine could modulate cellular function by altering the intracellular concentrations of GTP and other nucleotides.

Neurotrophic and Neuroprotective Contextual Relevance (based on guanosine research)

Extensive research on guanosine provides a strong basis for the potential neurotrophic and neuroprotective roles of its analogs. Guanosine is recognized for its neuromodulatory properties and has demonstrated protective effects in various in vitro and in vivo models of neurological disorders, including ischemic stroke and Parkinson's disease. frontiersin.orgresearchgate.netmdpi.com

The neuroprotective mechanisms of guanosine are multifaceted and include the modulation of glutamatergic transmission, reduction of oxidative stress, and anti-inflammatory effects. mdpi.commdpi.com Guanosine has been shown to stimulate the release of neurotrophic factors, such as nerve growth factor (NGF), from astrocytes. frontiersin.org Furthermore, it promotes the proliferation and differentiation of neural stem cells. frontiersin.org

Selectivity Profiles in Biological Systems

The selectivity of a pharmacological agent is a critical determinant of its potential therapeutic utility and its value as a molecular probe. For N-(4-Butylphenyl)guanosine and its analogs, particularly its triphosphate form, investigations have revealed a distinct and noteworthy selectivity profile, primarily centered on the inhibition of specific DNA polymerases. This selectivity has been characterized by comparing the inhibitory potency of these compounds against various mammalian and viral DNA polymerases.

The most striking feature of the selectivity profile of the triphosphate analog, N2-(p-n-butylphenyl)-2'-deoxyguanosine 5'-triphosphate (BuPdGTP), is its potent and preferential inhibition of mammalian DNA polymerase α. nih.gov Research has consistently demonstrated that DNA polymerase α activity is strongly inhibited by BuPdGTP, with inhibitory constants (Ki) in the low nanomolar range. bohrium.com In stark contrast, DNA polymerases β and γ are largely insensitive to this inhibitor. nih.gov This marked difference in sensitivity underscores the high degree of selectivity of BuPdGTP for DNA polymerase α among the main eukaryotic replicative and repair polymerases.

Further studies have extended this selectivity profile to include DNA polymerase δ. Similar to polymerases β and γ, DNA polymerase δ is poorly inhibited by BuPdGTP, with IC50 values in the range of 100 micromolar, several orders of magnitude higher than those observed for DNA polymerase α. nih.gov This differential inhibition provides a clear distinction between the biochemical properties of DNA polymerase α and δ. nih.gov

The table below summarizes the differential inhibition of human DNA polymerases by BuPdGTP.

| DNA Polymerase | Inhibition by BuPdGTP | IC50 / Ki Value |

| DNA Polymerase α | Potently Inhibited | ~1 nM (Ki) bohrium.com, Nanomolar range (IC50) nih.gov |

| DNA Polymerase β | No Discernible Activity / Poorly Inhibited | > 100 µM |

| DNA Polymerase γ | No Discernible Activity / Poorly Inhibited | > 100 µM |

| DNA Polymerase δ | Poorly Inhibited | ~100 µM (IC50) nih.gov |

The selectivity of N-(4-Butylphenyl)guanosine analogs is not limited to mammalian enzymes. Studies involving B family DNA polymerases from bacteriophages have provided further insights. For instance, the DNA polymerases from bacteriophage T4 and RB69, which are closely related, exhibit sensitivity to BuPdGTP. nih.govnih.gov Interestingly, while calf thymus DNA polymerase α does not appear to utilize BuPdGTP as a substrate for polymerization, the bacteriophage T4 DNA polymerase is capable of incorporating it. nih.gov This suggests that while both enzymes are inhibited, the precise molecular mechanism of action may differ among members of the alpha-like, or B family, DNA polymerases. nih.gov

Furthermore, different B family polymerases, such as that from herpes simplex virus 1 (HSV-1) and bacteriophage φ29, have been shown to have varying sensitivities to BuPdGTP, indicating that subtle structural differences in the active sites of these enzymes can influence the inhibitory activity of the compound. bohrium.com

A non-hydrolyzable analog, N2-(p-n-butylphenyl)-2'-deoxyguanosine 5'-(α,β-imido)triphosphate (BuPdGMPNHPP), was synthesized to probe the polymerase active site without being incorporated. This analog proved to be an even more potent inhibitor of DNA polymerase α, with a Ki value of 0.037 nM. bohrium.com Its inhibitory effect on T4 DNA polymerase was comparable to that of BuPdGTP. bohrium.com

The table below provides a comparative overview of the inhibitory activities of BuPdGTP and its non-hydrolyzable analog against different B family DNA polymerases.

| Compound | DNA Polymerase | Inhibition Constant (Ki) |

| BuPdGTP | Calf Thymus DNA Polymerase α | ~1 nM bohrium.com |

| BuPdGMPNHPP | Calf Thymus DNA Polymerase α | 0.037 nM bohrium.com |

| BuPdGTP | Bacteriophage T4 DNA Polymerase | Similar to BuPdGMPNHPP bohrium.com |

| BuPdGMPNHPP | Bacteriophage T4 DNA Polymerase | Slightly lower than BuPdGTP bohrium.com |

Future Perspectives and Unexplored Avenues in N 4 Butylphenyl Guanosine Research

Identification of Novel Binding Partners and Effector Pathways

The primary known molecular target of N-(4-Butylphenyl)guanosine derivatives is DNA polymerase alpha nih.govnih.govnih.gov. Specifically, the triphosphate form, N2-(p-n-butylphenyl)-2'-deoxyguanosine-5'-triphosphate (BuPdGTP), acts as a potent and selective inhibitor of this enzyme, displaying competitive inhibition with respect to dGTP nih.govnih.gov. The inhibitory action is achieved through the formation of a polymerase:inhibitor:primer-template complex, without the inhibitor itself being polymerized nih.gov.

While the interaction with DNA polymerase alpha is well-documented, the possibility of other binding partners and the modulation of downstream effector pathways remains a significant and unexplored area of research. Future investigations should aim to identify other potential cellular targets. A broader screening approach, such as affinity chromatography using immobilized N-(4-Butylphenyl)guanosine analogs, could identify novel interacting proteins. Unbiased proteomic techniques could also be employed to pull down protein complexes that associate with this compound in a cellular context.

Identifying new binding partners would open up the possibility that N-(4-Butylphenyl)guanosine exerts its biological effects through multiple mechanisms. For instance, it could modulate the activity of other DNA polymerases to a lesser extent, or even interact with proteins involved in DNA damage response, cell cycle regulation, or other signaling pathways that are yet to be discovered. Elucidating these alternative or complementary pathways is crucial for a comprehensive understanding of its cellular effects and for identifying potential new therapeutic indications.

Refinement of Structure-Activity Relationships through Advanced Chemical Synthesis

The existing research has laid the groundwork for the structure-activity relationship (SAR) of N2-substituted guanosine (B1672433) analogs nih.gov. The potency of BuPdGTP is attributed to the combined binding contributions of the base-linked butylphenyl substituent and the 5' alpha and beta phosphoryl moieties nih.govnih.gov. However, a systematic and comprehensive exploration of the chemical space around the N-(4-Butylphenyl)guanosine scaffold is lacking.

Advanced chemical synthesis techniques can be employed to generate a diverse library of analogs for detailed SAR studies. This would involve modifications at several key positions:

The Butylphenyl Moiety: Systematic variations of the alkyl chain length, branching, and position on the phenyl ring could provide insights into the optimal hydrophobic interactions within the binding pocket of DNA polymerase alpha and other potential targets. Introduction of different functional groups on the phenyl ring could also modulate binding affinity and selectivity.

The Guanine (B1146940) Base: Modifications at other positions of the purine (B94841) ring, while preserving the essential features for recognition, could lead to derivatives with altered binding characteristics or improved pharmacological properties.

The Ribose/Deoxyribose Sugar: Exploration of modifications to the sugar moiety could influence nucleoside transporter recognition, metabolic stability, and intracellular phosphorylation, which are critical for cellular activity.

These synthetic efforts, coupled with high-throughput screening against a panel of DNA polymerases and other potential targets, will be instrumental in developing second-generation compounds with enhanced potency, selectivity, and drug-like properties.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To move beyond a single-target perspective, the integration of multi-omics data is essential for a holistic understanding of the biological impact of N-(4-Butylphenyl)guanosine. To date, no such studies have been reported for this specific compound. Future research should leverage genomics, transcriptomics, proteomics, and metabolomics to map the global cellular response to treatment with N-(4-Butylphenyl)guanosine and its analogs.

For instance, transcriptomic analysis (RNA-seq) could reveal changes in gene expression profiles that are downstream of DNA polymerase alpha inhibition, potentially highlighting compensatory mechanisms or off-target effects. Proteomic studies could identify changes in protein expression and post-translational modifications, providing further insights into the cellular pathways affected by the compound. Metabolomic profiling could uncover alterations in cellular metabolism resulting from the disruption of DNA replication.

The integrated analysis of these multi-omics datasets will be crucial for constructing a comprehensive network of the molecular interactions and pathways modulated by N-(4-Butylphenyl)guanosine. This systems-level understanding will be invaluable for predicting both on-target and off-target effects, identifying biomarkers of response, and discovering novel therapeutic applications.

Development of N-(4-Butylphenyl)guanosine Analogs as Research Probes

The development of N-(4-Butylphenyl)guanosine analogs as specialized research probes is a promising avenue to dissect its molecular mechanisms of action. These probes can be designed to incorporate various functionalities:

Fluorescent Probes: Attaching a fluorescent tag to the N-(4-Butylphenyl)guanosine scaffold would enable the visualization of its subcellular localization and trafficking through techniques like fluorescence microscopy.

Photoaffinity Probes: Incorporating a photo-reactive group would allow for the covalent cross-linking of the probe to its binding partners upon photo-irradiation. Subsequent proteomic analysis can then identify these interacting proteins with high confidence.

Biotinylated Probes: The addition of a biotin tag would facilitate the affinity purification of binding partners from cell lysates, providing a powerful tool for target identification and validation.

The synthesis and application of these research probes will be instrumental in definitively identifying the complete interactome of N-(4-Butylphenyl)guanosine and its derivatives within a cellular environment. This will provide a much-needed deeper understanding of their biological functions and pave the way for their rational development as therapeutic agents.

Q & A

What is the structural characterization methodology for confirming the identity of N-(4-Butylphenyl)guanosine?

Answer:

The compound’s identity is confirmed via its IUPAC name: [(2R,3S,5R)-5-(2-((4-Butylphenyl)amino)-6-oxo-3H-purin-9(6H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate . Key analytical methods include:

- NMR spectroscopy (1H, 13C, and 31P) to verify regiochemistry and phosphodiester linkage.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- Infrared (IR) spectroscopy to detect functional groups (e.g., phosphate ester, carbonyl).

- X-ray crystallography (if crystalline) for absolute stereochemistry determination.

Reference experimental protocols for glycosidic bond stability assessment under varying pH conditions .

How can researchers optimize the synthetic route for N-(4-Butylphenyl)guanosine to improve regioselectivity?

Answer:

Regioselectivity in nucleophilic substitution at the purine C2 position is critical. Strategies include:

- Protecting group chemistry : Use of acetyl or benzoyl groups on the ribose hydroxyls to prevent undesired side reactions .

- Catalytic control : Employ Pd-mediated coupling for aryl-amine bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Table 1: Example Reaction Conditions and Yields

| Reaction Step | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl coupling | Pd(PPh₃)₄ | DMF | 72 | |

| Deprotection | NH₃/MeOH | MeOH | 89 |

What experimental approaches are used to evaluate N-(4-Butylphenyl)guanosine’s interaction with guanosine-binding proteins?

Answer:

- Radioligand displacement assays : Use [3H]-guanosine (as in rat brain membrane studies) to measure competitive binding affinity .

- Surface plasmon resonance (SPR) : Quantify binding kinetics (Ka/Kd) in real-time.

- Isothermal titration calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS).

Critical variables: Buffer composition (e.g., HEPES vs. Tris), ionic strength, and temperature .

How should researchers address contradictory data in binding affinity studies for N-(4-Butylphenyl)guanosine?

Answer:

Contradictions may arise from:

- Protein source variability : Test across species (e.g., rat vs. human homologs).

- Ligand purity : Validate compound purity via HPLC (>95%) and control for degradation products .

- Assay conditions : Standardize buffer pH (7.4), Mg²⁺ concentration (1–5 mM), and ATP/GTP levels to mimic physiological conditions .

What methodologies are recommended for determining the physicochemical properties of N-(4-Butylphenyl)guanosine?

Answer:

- Solubility : Use shake-flask method in buffers (pH 1–10) with HPLC quantification .

- Stability : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS.

- LogP : Reverse-phase HPLC with a calibrated octanol-water partition system .

Comparative data with analogs (e.g., N-(Phenylacetyl)guanosine: LogP = 0.41) can guide property predictions .

How can structure-activity relationship (SAR) studies be designed for N-(4-Butylphenyl)guanosine derivatives?

Answer:

- Substituent variation : Synthesize analogs with modified alkyl chain lengths (e.g., propyl vs. pentyl) or aryl groups .

- Biological assays : Test derivatives in dose-response models (e.g., cAMP modulation, kinase inhibition).

- Computational modeling : Dock compounds into homology models of target proteins (e.g., adenosine receptors) .

What are the best practices for handling N-(4-Butylphenyl)guanosine in cellular assays to ensure stability?

Answer:

- Storage : Lyophilized form at -20°C; avoid repeated freeze-thaw cycles .

- Working solutions : Prepare fresh in degassed PBS or culture media; use antioxidants (e.g., 0.1% ascorbate) for redox-sensitive assays .

- Stability monitoring : Perform LC-MS at 0, 6, and 24 hours to detect hydrolysis products .

How can researchers integrate mechanistic studies of N-(4-Butylphenyl)guanosine into in vitro disease models?

Answer:

- Cell-based models : Use primary neurons or cancer cell lines to assess effects on apoptosis/proliferation.

- Fluorescent analogs : Synthesize Cy5-conjugated derivatives for live-cell imaging of uptake kinetics .

- Knockdown/overexpression : Combine with siRNA targeting putative receptors (e.g., equilibrative nucleoside transporters) .

What cross-disciplinary approaches enhance the study of N-(4-Butylphenyl)guanosine’s pharmacokinetics?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.